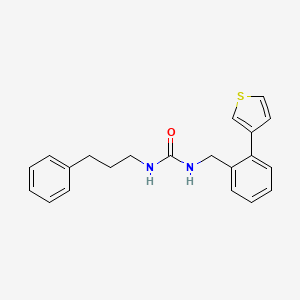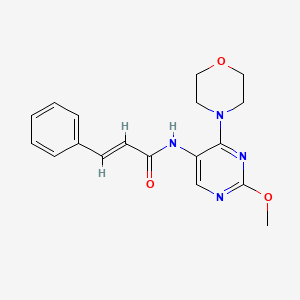
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide, also known as JNJ-42756493, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidines and has been shown to exhibit potent inhibitory activity against a range of protein kinases. In
Aplicaciones Científicas De Investigación
Antifungal and Insecticidal Activity
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide derivatives have been explored for their antifungal and insecticidal activities. A study reported the design, synthesis, and evaluation of novel cinnamamide derivatives, which showed certain fungicidal activities against plant pathogens and moderate nematicidal activities. Morpholine ring substitution in these compounds was found to potentially enhance fungicidal activity, suggesting the importance of structural modification for improved bioactivity Xiao et al., 2011.
Fungicidal Candidate with Immune Stimulation
Another research highlighted the discovery of novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives. These compounds demonstrated significant in vivo antifungal activities and were shown to stimulate plant innate immunity, acting both as fungicides and systemic acquired resistance inducers. Such dual-function compounds could offer a new approach to plant protection Chen et al., 2019.
Antimicrobial and Antioxidant Properties
Research into structurally related morpholine-containing cinnamamide derivatives revealed their potential as antimicrobial and antioxidant agents. Compounds from this class showed significant antibacterial, antifungal, and antioxidant activities, highlighting their potential in medicinal chemistry for developing new therapeutics Seelolla et al., 2014.
Anticancer Activity
The exploration of cinnamamide derivatives has extended into the anticancer domain as well. Studies on phosphatidylcholines containing cinnamic or 3-methoxycinnamic acids demonstrated significant antiproliferative activity against various human cancer cell lines. These findings suggest the potential of cinnamamide derivatives in cancer therapy, particularly for improving antiproliferative activity and selectivity towards cancer cells Czarnecka et al., 2018.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-18-19-13-15(17(21-18)22-9-11-25-12-10-22)20-16(23)8-7-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUUMMBYHFDDKP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


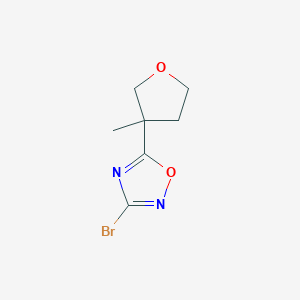
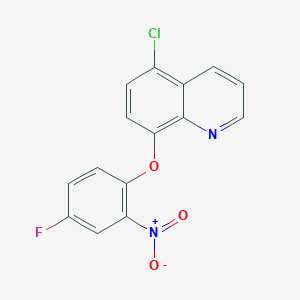
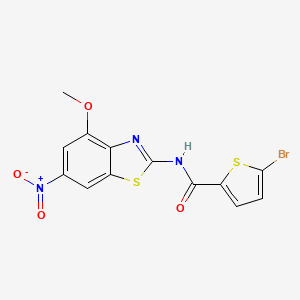
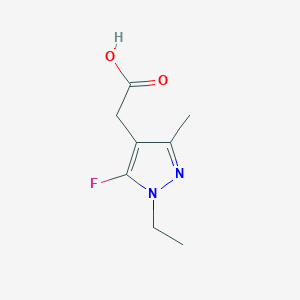

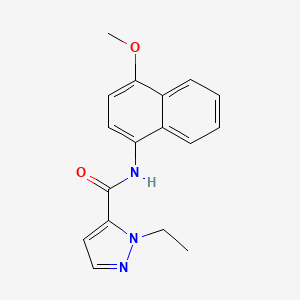
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)
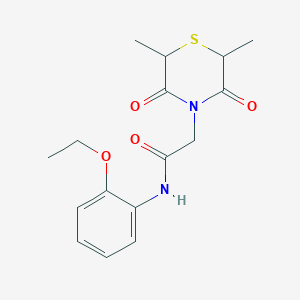
![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
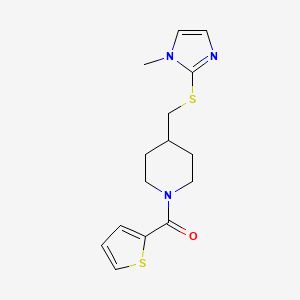
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
